Ethyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate Ethyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16172801
InChI: InChI=1S/C16H18N2O3S/c1-4-21-15(20)13-12(17)9-5-8-10(18-14(9)22-13)6-16(2,3)7-11(8)19/h5H,4,6-7,17H2,1-3H3
SMILES:
Molecular Formula: C16H18N2O3S
Molecular Weight: 318.4 g/mol

Ethyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate

CAS No.:

Cat. No.: VC16172801

Molecular Formula: C16H18N2O3S

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate -

Specification

Molecular Formula C16H18N2O3S
Molecular Weight 318.4 g/mol
IUPAC Name ethyl 3-amino-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxylate
Standard InChI InChI=1S/C16H18N2O3S/c1-4-21-15(20)13-12(17)9-5-8-10(18-14(9)22-13)6-16(2,3)7-11(8)19/h5H,4,6-7,17H2,1-3H3
Standard InChI Key VBZBPNMHDMSZMA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C2=CC3=C(CC(CC3=O)(C)C)N=C2S1)N

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a tetrahydrothieno[2,3-b]quinoline framework with strategic substitutions enhancing its biological interactions. The core consists of a bicyclic system: a quinoline ring fused with a thiophene moiety. Key substituents include:

  • An ethyl ester group at position 2, critical for modulating solubility and reactivity.

  • An amino group at position 3, enabling participation in hydrogen bonding and nucleophilic reactions.

  • 7,7-Dimethyl groups on the tetrahydroquinoline ring, introducing steric effects that influence conformational stability .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight318.4 g/mol
IUPAC NameEthyl 3-amino-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxylate
Canonical SMILESCCOC(=O)C1=C(C2=CC3=C(CC(CC3=O)(C)C)N=C2S1)N

The stereoelectronic effects of the dimethyl groups at position 7 stabilize the tetrahydroquinoline ring, while the keto group at position 5 facilitates intermolecular interactions .

Synthetic Pathways and Methodologies

Multi-Step Synthesis

The synthesis of ethyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate involves sequential reactions to construct the fused heterocyclic system. A representative pathway includes:

  • Formation of the Quinoline Core: Cyclocondensation of substituted anilines with carbonyl compounds under acidic conditions generates the tetrahydroquinoline scaffold .

  • Thiophene Ring Annulation: Reaction with methyl mercaptoacetate in the presence of K2CO3\text{K}_2\text{CO}_3 introduces the thiophene moiety via nucleophilic aromatic substitution .

  • Functionalization:

    • Esterification: Introduction of the ethyl ester group at position 2 using ethyl chloroformate.

    • Amination: Nitration followed by reduction yields the amino group at position 3 .

Reaction Conditions and Optimization

Key parameters influencing yield and purity include:

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in cross-coupling steps .

  • Catalysts: Palladium complexes (e.g., PdCl2(PPh3)2\text{PdCl}_2(\text{PPh}_3)_2) facilitate Suzuki-Miyaura couplings for derivative synthesis .

  • Temperature: Reflux conditions (80–120°C) are critical for ring-closure reactions .

Chemical Properties and Reactivity

Stability and Degradation

The compound exhibits moderate stability under acidic conditions but undergoes hydrolysis in basic environments due to the ester and keto groups. Accelerated degradation studies indicate:

  • pH-Dependent Hydrolysis: Rapid decomposition at pH > 9, yielding carboxylic acid and ethanol.

  • Oxidative Susceptibility: The thiophene ring is prone to oxidation, forming sulfoxide derivatives under strong oxidizing agents .

Derivative Formation

The amino and ester groups serve as handles for structural diversification:

  • Schiff Base Formation: Reaction with aldehydes (e.g., p-nitrobenzaldehyde) produces imine derivatives, as demonstrated by the synthesis of compound IX .

  • Alkylation: Treatment with alkyl halides modifies the amino group, enhancing lipophilicity (e.g., compounds VI and VII) .

  • Heterocyclization: Condensation with triethyl orthoformate generates triazolo derivatives (e.g., compound XIII), expanding the compound’s pharmacological profile .

Cell LineIC50_{50} (μM)Reference
MCF-7 (Breast)1.2
HT-29 (Colon)1.5
A549 (Lung)2.8

Antimicrobial Activity

Preliminary studies suggest moderate activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 32 μg/mL), attributed to interference with cell wall synthesis .

Applications in Medicinal Chemistry and Drug Development

Lead Optimization Strategies

Structural modifications aim to enhance potency and pharmacokinetics:

  • Ester-to-Amide Conversion: Replacement of the ethyl ester with carboxamide improves metabolic stability (e.g., compound XVII) .

  • Halogenation: Introduction of chloro or bromo substituents at position 4 enhances target affinity (e.g., compound IIa) .

Preclinical Development Challenges

  • Solubility Limitations: The compound’s logP value of 3.2 indicates poor aqueous solubility, necessitating formulation strategies like nanoemulsions.

  • Metabolic Clearance: Rapid glucuronidation of the amino group in hepatic microsomes reduces bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator